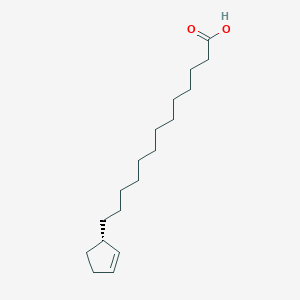
Chaulmoogric acid
Overview
Description
Chaulmoogric acid is a cyclic fatty acid, specifically 2-cyclopentene-1-tridecanoic acid . It is a component of chaulmoogra oil, which has been widely used in traditional Indian and Chinese medicine for the treatment of leprosy .
Synthesis Analysis
The synthesis of Chaulmoogric acid has been described in several studies . The method developed for its synthesis is simple and can be used as a general method for the synthesis of compounds containing Δ2-cyclic groups .
Molecular Structure Analysis
The molecular formula of Chaulmoogric acid is C18H32O2 . Its average mass is 280.445 Da and its monoisotopic mass is 280.240234 Da .
Physical And Chemical Properties Analysis
Chaulmoogric acid is a crystalline unsaturated acid . Its molecular weight is 280.45 .
Scientific Research Applications
Treatment of Leprosy
Chaulmoogric acid: has a historical significance in the treatment of leprosy. It was one of the earliest treatments for the disease before the advent of antibiotics. The acid’s antibacterial properties were effective against Mycobacterium leprae, the bacterium responsible for leprosy .
Antimicrobial Activity
Research has demonstrated the antimicrobial effects of chaulmoogric acid, particularly against Mycobacterium leprae. It has been administered in various forms to study its efficacy in combating bacterial infections .
Activation of Protein Phosphatase 5
Chaulmoogric acid has been identified as a small molecule activator of Protein Phosphatase 5 (PP5), which plays a role in several cellular signaling pathways. This could have implications for diseases like Alzheimer’s, where PP5 activity is decreased .
Mechanism of Action
Target of Action
Chaulmoogric acid, a monounsaturated long-chain fatty acid , is a major constituent of the oil extracted from the seeds of the Hydnocarpus wightiana plant . It has been identified as an effective activator of Protein Phosphatase 5 (PP5) , a protein that is abundantly expressed in the central nervous system . PP5 is involved in several stress-activated cellular signaling pathways .
Mode of Action
Chaulmoogric acid interacts with PP5 by binding to a region of the tetratricopeptide repeat (TPR) domain of PP5 . This interaction results in a complete loss of helical contents , demonstrating a different mechanism of action from that of arachidonic acid, a known activator for PP5 dephosphorylation activity .
Biochemical Pathways
The interaction of chaulmoogric acid with PP5 affects the protein’s enzymatic activity. It has been observed that the combined application of chaulmoogric acid and arachidonic acid at relatively low concentrations can synergistically activate PP5 enzymatic activity . This suggests that chaulmoogric acid may play a role in modulating the biochemical pathways regulated by PP5.
Pharmacokinetics
It is known that the compound is a major constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of various skin diseases . The oil is typically applied topically or given intravenously .
Result of Action
The activation of PP5 by chaulmoogric acid could have several molecular and cellular effects. For instance, PP5 is involved in several stress-activated cellular signaling pathways, including DNA damage-induced apoptosis, oxidative stress, and UV- or γ-irradiation . Therefore, the activation of PP5 by chaulmoogric acid could potentially influence these pathways and their downstream effects.
Action Environment
The efficacy and stability of chaulmoogric acid could be influenced by various environmental factors. For instance, the method of administration (topical application or intravenous injection) could affect the compound’s bioavailability . Additionally, the compound’s action could be influenced by the presence of other compounds, such as arachidonic acid
Future Directions
Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of Chaulmoogric acid may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .
properties
IUPAC Name |
13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQWNRDPAAMJB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031181 | |
| Record name | Chaulmoogric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chaulmoogric acid | |
CAS RN |
29106-32-9 | |
| Record name | Chaulmoogric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chaulmoogric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chaulmoogric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHAULMOOGRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD35V6OLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the historical context of chaulmoogric acid's use in medicine?
A1: Chaulmoogra oil, rich in chaulmoogric acid, has a long history in traditional medicine, particularly for leprosy treatment. []
Q2: What is the proposed mechanism of action of chaulmoogric acid against Mycobacterium leprae?
A2: While the exact mechanism remains unclear, chaulmoogric acid is believed to exert its antileprotic effect through a direct bactericidal action. [] One hypothesis suggests that its unique cyclic structure may interfere with the fatty acid metabolism of Mycobacterium leprae. [, ]
Q3: Does chaulmoogric acid affect lipase activity?
A3: Contrary to earlier hypotheses, studies indicate that chaulmoogric acid and its derivatives do not activate lipase in vivo and may even inhibit it in vitro. []
Q4: What is the molecular formula and weight of chaulmoogric acid?
A5: The molecular formula of chaulmoogric acid is C18H32O2, and its molecular weight is 280.45 g/mol. []
Q5: What is unique about the structure of chaulmoogric acid compared to other fatty acids?
A6: Unlike most naturally occurring fatty acids, chaulmoogric acid possesses a distinctive cyclopentenyl ring in its carbon chain. [, , ]
Q6: What are the limitations of using chaulmoogra oil directly as a lubricant?
A7: Despite its potential as a bio-based lubricant, chaulmoogra oil exhibits a high pour point, limiting its use in low-temperature applications. [] Further research is needed to address this limitation.
Q7: Are there any catalytic applications of chaulmoogric acid?
A7: Current research primarily focuses on the biological activity and therapeutic potential of chaulmoogric acid. Its catalytic properties and potential applications in this domain remain largely unexplored.
Q8: How does the cyclopentenyl ring of chaulmoogric acid contribute to its activity?
A10: The unique cyclopentenyl ring is considered crucial for chaulmoogric acid's biological activity. [, ] Modifications to this structure could significantly alter its potency and selectivity. []
Q9: What are the challenges in formulating chaulmoogric acid for intravenous administration?
A12: Early attempts to develop water-soluble chaulmoogra derivatives for intravenous administration faced challenges related to hemolytic properties, local irritation, and sclerosis. []
Q10: What formulation strategies have shown promise in improving the properties of chaulmoogric acid derivatives?
A13: Research on water-soluble chaulmoogric acid derivatives, such as sodium dichaulmoogryl-β-glycerophosphate ("chaul-phosphate"), suggests improved properties for potential intravenous use. []
Q11: Is there information available regarding SHE regulations specific to chaulmoogric acid?
A11: While the provided research doesn't explicitly discuss SHE regulations for chaulmoogric acid, it is crucial to adhere to all applicable safety guidelines and regulations during its handling and research.
Q12: What in vivo models are used to study the activity of chaulmoogric acid?
A17: Rodent models, particularly rats, have been used to evaluate the antileprotic activity of chaulmoogric acid and its derivatives. [, ]
Q13: Are there known mechanisms of resistance to chaulmoogric acid in Mycobacterium leprae?
A13: While the provided research does not delve into specific resistance mechanisms, the emergence of resistance to any antimicrobial agent, including chaulmoogric acid, remains a concern.
Q14: What are the potential side effects of chaulmoogric acid?
A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that chaulmoogra oil and its derivatives can cause side effects. Further research is needed to thoroughly assess the safety profile of chaulmoogric acid.
Q15: Are there specific drug delivery strategies being explored for chaulmoogric acid?
A15: While the research provided does not explicitly discuss targeted drug delivery approaches for chaulmoogric acid, developing such strategies could potentially enhance its efficacy and minimize off-target effects.
Q16: Have specific biomarkers been identified to predict the efficacy of chaulmoogric acid treatment?
A16: No research within the provided set specifically addresses biomarkers for predicting chaulmoogric acid treatment efficacy.
Q17: What analytical techniques are commonly used to identify and quantify chaulmoogric acid?
A22: Gas chromatography/mass spectrometry (GC/MS) is a widely used method for analyzing the fatty acid composition of oils, including the identification and quantification of chaulmoogric acid. [] Other techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and various chromatographic methods. [, ]
Q18: What factors influence the solubility of chaulmoogric acid?
A24: As a fatty acid, chaulmoogric acid exhibits limited solubility in aqueous solutions. [] Derivatization strategies, such as the formation of salts or esters, can enhance its solubility. [, ]
Q19: What are the essential parameters for validating analytical methods for chaulmoogric acid?
A19: Analytical methods used to quantify chaulmoogric acid should undergo rigorous validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification.
Q20: What measures are crucial for ensuring the quality and consistency of chaulmoogric acid for research and potential therapeutic applications?
A20: Stringent quality control measures throughout the sourcing, extraction, purification, and storage of chaulmoogric acid are essential to ensure its purity, stability, and efficacy.
Q21: What is the potential of chaulmoogric acid to elicit an immune response?
A21: The research provided does not offer specific insights into the immunogenicity of chaulmoogric acid. Further studies are needed to evaluate its potential to induce immune responses.
Q22: Are there known interactions between chaulmoogric acid and drug transporters?
A22: The provided research does not specifically address interactions between chaulmoogric acid and drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and potential drug interactions.
Q23: Can chaulmoogric acid modulate the activity of drug-metabolizing enzymes?
A23: The influence of chaulmoogric acid on drug-metabolizing enzymes is not specifically addressed in the provided research. This aspect warrants further investigation, especially regarding potential drug-drug interactions.
Q24: What is known about the biocompatibility and biodegradability of chaulmoogric acid?
A24: While chaulmoogric acid is a natural product, detailed studies on its biocompatibility and biodegradability are limited. These aspects are crucial for evaluating its potential for various applications, including drug delivery and biomaterial development.
Q25: What alternative treatments have replaced chaulmoogra oil for leprosy?
A31: The introduction of sulfone drugs marked a significant advancement in leprosy treatment. [] These drugs offer improved efficacy and tolerability compared to chaulmoogra oil.
Q26: What research infrastructure and resources are essential for advancing our understanding of chaulmoogric acid?
A26: Advancing research on chaulmoogric acid necessitates access to advanced analytical techniques such as GC/MS, NMR, and high-performance liquid chromatography (HPLC), as well as in vitro and in vivo models for evaluating its biological activity.
Q27: What are some historical milestones in the research and use of chaulmoogric acid?
A34: Key milestones include the isolation of chaulmoogric acid from chaulmoogra oil, the exploration of its derivatives for leprosy treatment, and the discovery of its interaction with PP5. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



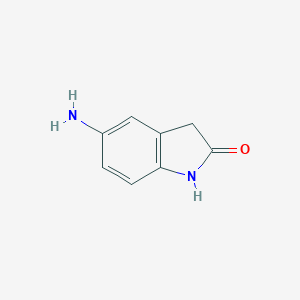
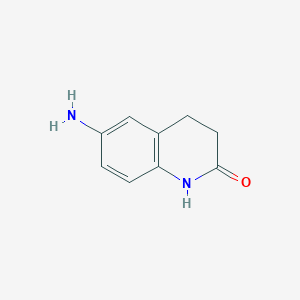


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

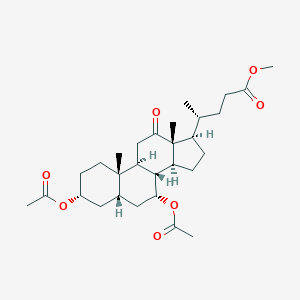
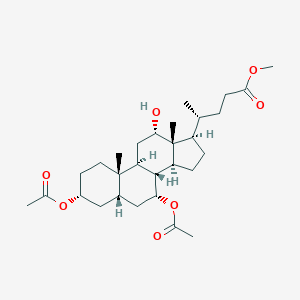
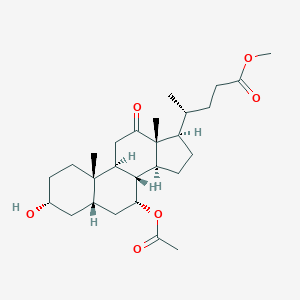

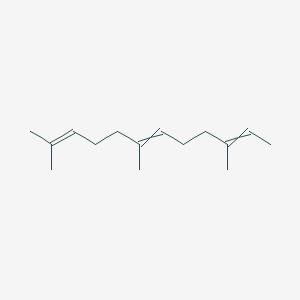

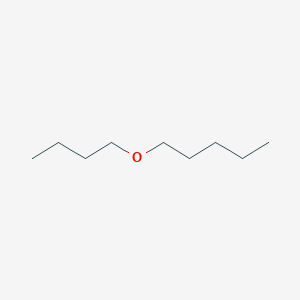
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)